molecular formula C10H16O2 B1598782 Nerolic acid CAS No. 4613-38-1

Nerolic acid

Cat. No. B1598782
CAS RN: 4613-38-1
M. Wt: 168.23 g/mol
InChI Key: ZHYZQXUYZJNEHD-CLFYSBASSA-N
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Description

Nerolic acid is a naturally occurring organic compound that belongs to the family of fatty acids. It is commonly found in essential oils of many plants such as lemongrass, citronella, and neroli. Nerolic acid has been known for its various biological and pharmacological activities.

Scientific Research Applications

Antifungal Activity

Nerolic acid, a component found in essential oils of various plants, exhibits significant antifungal properties. Studies have shown its effectiveness in inhibiting the growth of fungal pathogens like Fusarium solani, which affects plants. For instance, essential oils from Myrcia ovata, containing nerolic acid, demonstrated substantial mycelial growth inhibition of F. solani (Sampaio et al., 2016). Moreover, nerolic acid has been evaluated for its antifungal activity against pathogens of citrus, sweet potato, and coconut, showcasing its broad-spectrum antifungal capabilities (White et al., 2019).

Role in Plant Defense and Aroma Production

Nerolic acid plays a significant role in the natural defense mechanisms of plants. In soybean, for example, a gene identified as GmNES was found to be upregulated in response to herbivore attack, leading to the production of nerol, a derivative of nerolic acid. This suggests a defensive role against herbivores (Zhang et al., 2013). Additionally, nerolic acid is involved in the biosynthesis of aromas. Meyerozyma guilliermondii, a multi-stress-tolerant probiotic, was found to produce nerol, a component of nerolic acid, thereby contributing to its aroma-producing properties (Mo et al., 2021).

Therapeutic Potential

Nerolic acid and its derivatives have been explored for various therapeutic applications. For instance, nerol, a component derived from nerolic acid, has been studied for its hepatoprotective effects against liver toxicity in rats (Islam et al., 2021). Additionally, nerol has shown potential antiarrhythmic effects, suggesting its application in cardiovascular therapies (de Menezes-Filho et al., 2019).

Biosynthesis and Chemical Synthesis

Research has also focused on the biosynthesis of nerolic acid derivatives from other substrates. For instance, a study demonstrated the biosynthesis of nerol from glucose in metabolically engineered Escherichia coli, highlighting the potential of biotechnological production of nerolic acid derivatives (Zong et al., 2019). Additionally, chemical synthesis methods have been explored, such as the selective synthesis of α-terpineol from nerol using specific acid agents (Linares-Palomino et al., 2006).

properties

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYZQXUYZJNEHD-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\C(=O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90109995
Record name cis-Geranic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nerolic acid

CAS RN

4613-38-1
Record name Nerolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4613-38-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neranic acid
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Record name cis-Geranic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-3,7-dimethylocta-2,6-dienoic acid
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Record name NERANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8MFD7K03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Following the procedure of Example 8, with the exception of using a substrate/catalyst ratio of 15, the hydrogenation of 3,7-dimethylocta-2,6-dienoic acid (E/Z≃7) was carried out at -23° C. under 130 psig of H2. The reaction was stopped after one week and there was obtained 1.41g. (94% yield) of a mixture of 65% 3,7-dimethyloct-6-enoic acid and 35% 3,7-dimethylocta-2,6-dienoic acid. The rotation of this mixture was [α]D25 +4.59° (c. 5.04, CHCl3) and of the methyl ester was [α]D25 +3.05° (c. 5.08, CHCl3). The nmr of the ester showed a 6:1 ratio of R to S enantiomers in the 3,7-dimethyloct-6-enoic acid. The optical purity calculated from the rotation of the acid is 69%, and the enantiomeric excess determined from the nmr of the ester is 71%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
JB Free, AW Ferguson, JA Pickett - Physiological Entomology, 1981 - Wiley Online Library
… In the absence of mixtures containing all components (test C) those comprising (E)-citral plus nerolic acid, or (E)- and (Z)-citral plus nerolic acid were the most attractive (Nos. 3 and 4). …
JO Schmidt, SC Thoenes - Environmental entomology, 1992 - academic.oup.com
… This study also revealed that nerolic acid is an essential component in the Nasonov pheromone and that its omission can dramatically reduce the attractiveness of pheromone lures to …
Number of citations: 27 academic.oup.com
IH Williams, JA Pickett, AP Martin - Journal of Chemical Ecology, 1981 - Springer
… no apparent attraction, we found geranic acid more attractive than nerolic acid. Both nerol and (E,E)… , (Z)-citral, nerol, and nerolic acid. Although Z isomers would be expected to be more …
Number of citations: 61 link.springer.com
DA Shearer, R Boch - Journal of Insect Physiology, 1966 - Elsevier
… a mixture of nerolic acid and citral, … nerolic acid and geraniol were additive in their attractiveness. Finally, in test series 4, 350 pg of a 1 : 2 : 4 mixture of geraniol, citral, and nerolic acid …
Number of citations: 79 www.sciencedirect.com
TS Sampaio, DA de Castro Nizio, LAS White… - Industrial Crops and …, 2016 - Elsevier
… by the presence of nerolic acid as the major compound (… linalool (14.97–30.97%) and nerolic acid (50.56–60.63%) as … (0–27.50%), and/or nerolic acid (0–31.65%) as the major …
Number of citations: 17 www.sciencedirect.com
JA Pickett, IH Williams, AP Martin, MC Smith - Journal of Chemical …, 1980 - Springer
… for standard solutions of nerolic acid. Five solutions containing nerolic acid at concentrations of 3.4… The amount of nerolic acid per honey bee (ie, mean value from 13 honey bees) was …
Number of citations: 146 link.springer.com
JB Free, AW Ferguson, JA Pickett - Journal of Apicultural Research, 1983 - Taylor & Francis
… Synthetic (E)-citra!, geraniol, nerolic acid and geranic acid components of the Nasonov gland pheromone induce worker honeybees (Apis mellifera) to release Nasonov pheromone at …
Number of citations: 8 www.tandfonline.com
TA Gochnauer, R Boch, VJ Margetts - Journal of Invertebrate Pathology, 1979 - Elsevier
… Vapors of a geranic and nerolic acid mixture, 2-heptanone, isopentyl acetate, octanoic acid, and citronella and melissa oils were less inhibitory than citral or geraniol. Potassium sorbate…
Number of citations: 35 www.sciencedirect.com
JW Wheeler, MS Blum, HV Daly… - Annals of the …, 1977 - academic.oup.com
… Smith contains neryl acetate, geranyl acetate, and farnesyl acetate; whereas nerolic acid and geranic acid are present in that of C. calcarata Robertson, and 1hexadecyl acetate in the …
Number of citations: 21 academic.oup.com
U Haak, B Hölldobler, HJ Bestmann, F Kern - Chemoecology, 1996 - Springer
… hindgut is nerolic acid 11, … of nerolic acid 11 and geranic acid 10, separated on a SP-2340 FSCC. In EAD-GC, antennae of C. Boridanus workers responded only to synthetic nerolic acid …
Number of citations: 35 link.springer.com

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